molecular formula C12H15ClN2O B15166582 7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one CAS No. 258850-11-2

7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Cat. No.: B15166582
CAS No.: 258850-11-2
M. Wt: 238.71 g/mol
InChI Key: PMKFCXZNXCGUQC-UHFFFAOYSA-N
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Description

7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This compound, in particular, has a unique structure that contributes to its specific pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-chlorobenzophenone with isopropylamine, followed by cyclization using a suitable dehydrating agent . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the introduction of oxygen atoms into the molecule. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

Chemistry: In chemistry, 7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is used as a precursor for the synthesis of various benzodiazepine derivatives. Its unique structure allows for modifications that can lead to compounds with different pharmacological properties .

Biology: In biological research, this compound is used to study the effects of benzodiazepines on the central nervous system. It serves as a model compound to understand the binding interactions with GABA receptors, which are crucial for its anxiolytic and sedative effects .

Medicine: Medically, this compound and its derivatives are investigated for their potential use in treating anxiety, insomnia, and other neurological disorders. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are studied to optimize its therapeutic efficacy .

Industry: In the pharmaceutical industry, this compound is used in the development of new benzodiazepine-based drugs. Its synthesis and modification are crucial steps in the drug discovery process .

Mechanism of Action

The mechanism of action of 7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and muscle relaxant effects commonly associated with benzodiazepines .

Comparison with Similar Compounds

    Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: 7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which influences its binding affinity and selectivity for GABA-A receptors. This results in distinct pharmacological effects compared to other benzodiazepines .

Properties

CAS No.

258850-11-2

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

7-chloro-3-propan-2-yl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C12H15ClN2O/c1-7(2)11-12(16)15-10-4-3-9(13)5-8(10)6-14-11/h3-5,7,11,14H,6H2,1-2H3,(H,15,16)

InChI Key

PMKFCXZNXCGUQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC2=C(CN1)C=C(C=C2)Cl

Origin of Product

United States

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